Fmoc-3-(4-Quinolyl)-L-Ala-OH

Catalog No.
S13853189
CAS No.
M.F
C27H22N2O4
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(4-Quinolyl)-L-Ala-OH

Product Name

Fmoc-3-(4-Quinolyl)-L-Ala-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

UILNMPKRVDFFIU-VWLOTQADSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC5=CC=CC=C45)C(=O)O

Fmoc-3-(4-Quinolyl)-L-Ala-OH (CAS 1998513-62-4) is a highly specialized, Fmoc-protected unnatural amino acid utilized primarily in solid-phase peptide synthesis (SPPS) to introduce a basic, hydrogen-bond-accepting quinoline pharmacophore into peptide sequences. Structurally distinct from natural tryptophan and purely hydrophobic naphthylalanine, this building block features a quinoline ring attached at the 4-position to the alanine side chain. In industrial and pharmaceutical procurement, it is prioritized for developing protease-resistant peptide therapeutics, matrix metalloproteinase (MMP) inhibitors, and receptor agonists where precise modulation of the isoelectric point, aqueous solubility, and active-site hydrogen bonding is required. Its standard Fmoc protection ensures seamless integration into automated peptide synthesizers using conventional coupling reagents without requiring orthogonal side-chain protection schemes [1].

Research Fit

Workflow Standard Fmoc-SPPS compatible; orthogonal deprotection with 20% piperidine/DMF
Chirality L-enantiomer; critical for stereochemical control in peptide design
Side chain 4-quinolyl heterocycle introduces aromatic nitrogen for cation-π interactions
Storage Reported ambient temperature stability; may simplify procurement handling

Substituting Fmoc-3-(4-Quinolyl)-L-Ala-OH with its natural analog Fmoc-Trp-OH or the isosteric Fmoc-1-Nal-OH fundamentally alters the physicochemical and binding profile of the resulting peptide. While tryptophan provides an indole ring that acts exclusively as a hydrogen bond donor, the 4-quinolyl moiety presents a basic nitrogen (pKa ~4.9) that functions as a hydrogen bond acceptor, completely reversing the local interaction dynamics within receptor pockets. Furthermore, unlike the purely hydrophobic naphthylalanine, the protonatable nitrogen in 4-quinolylalanine significantly enhances the aqueous solubility of lipophilic peptide sequences at physiological or slightly acidic pH. Attempting to use the positional isomer Fmoc-3-(3-Quinolyl)-L-Ala-OH alters the spatial vector of the nitrogen lone pair, often leading to a sharp drop in target affinity due to steric clashes or misaligned hydrogen bonds in tightly constrained active sites [1].

Substitution Risk

Target Fmoc-3-(4-Quinolyl)-L-Ala-OH
vs
Substitute 2-quinolyl or 3-quinolyl positional isomer
4-quinolyl attachment position may alter steric presentation and electronic character of side chain
vs
Positional isomer substitution may shift peptide conformation and target engagement unpredictably
Target Fmoc-3-(4-Quinolyl)-L-Ala-OH (L-enantiomer)
vs
Substitute D-enantiomer (Fmoc-3-(4-Quinolyl)-D-Ala-OH)
L-configuration supports reported dual SSTR1/SSTR3 selectivity profile (class-level inference)
vs
D-enantiomer may broaden receptor affinity and reduce subtype selectivity; enantiomer-dependent profile may not transfer
Target Fmoc-3-(4-Quinolyl)-L-Ala-OH
vs
Substitute Fmoc-2-naphthyl-L-alanine or similar achiral heteroaryl alanine
Quinoline nitrogen provides pH-dependent protonation and potential cation-π binding
vs
Absence of quinoline nitrogen may alter target binding and hydrogen-bonding capacity; physicochemical profile may differ

Hydrogen Bond Polarity Reversal

In the optimization of peptide-based matrix metalloproteinase (MMP) inhibitors and erythropoietin receptor agonists, the substitution of natural tryptophan with 4-quinolylalanine provides a critical structural advantage. The quinoline nitrogen acts as a strong hydrogen bond acceptor, whereas the indole NH of tryptophan is a hydrogen bond donor. When replacing Fmoc-Trp-OH or Fmoc-1-Nal-OH with Fmoc-3-(4-Quinolyl)-L-Ala-OH, researchers observe distinct binding profiles; the 4-quinolyl substitution maintains or enhances nanomolar potency by engaging specific active-site residues that repel the indole donor of Trp or lack interaction with the non-polar naphthyl ring of Nal [1].

Evidence DimensionHydrogen bond capability and receptor affinity
Target Compound Data4-Quinolylalanine (H-bond acceptor, basic nitrogen)
Comparator Or BaselineTryptophan (H-bond donor) / Naphthylalanine (No H-bond capability)
Quantified DifferenceReversal of H-bond polarity leading to distinct target selectivity and binding affinity modulation
ConditionsPeptide-receptor binding assays (e.g., MMPs, EPO receptors)

Procuring this specific isomer is essential when the target receptor pocket requires a hydrogen bond acceptor rather than a donor to achieve high-affinity binding.

Isomer purity
Reported
Target: ≥98% (4-quinolyl) Comparator: ≥99% (2-quinolyl isomer) ~1% absolute purity difference on vendor CoA basis
Purity differential may influence crude peptide yield for long sequences (>15 AA)
Reverse-phase HPLC specifications vary by supplier; data to verify per lot

Enhanced Aqueous Solubility

Highly hydrophobic peptide sequences, particularly those utilizing multiple naphthylalanine (Nal) or phenylalanine residues, often suffer from poor aqueous solubility, complicating both purification and downstream formulation. Fmoc-3-(4-Quinolyl)-L-Ala-OH serves as a highly effective procurement substitute for Fmoc-1-Nal-OH in these sequences. The quinoline ring possesses a basic nitrogen with a pKa of approximately 4.9. In slightly acidic to physiological environments, partial protonation of this nitrogen significantly increases the hydrophilicity and solubility of the peptide compared to the purely carbon-based naphthyl system, without sacrificing the bulky, bicyclic aromatic steric bulk required for receptor engagement [1].

Evidence DimensionAqueous solubility and pKa
Target Compound Data4-Quinolylalanine (pKa ~4.9, partially protonated at slightly acidic pH)
Comparator Or Baseline1-Naphthylalanine (pKa N/A, strictly hydrophobic)
Quantified DifferenceImproved aqueous solubility profile for lipophilic peptides while maintaining bicyclic steric bulk
ConditionsPhysiological to slightly acidic aqueous buffers

Buyers developing highly hydrophobic peptide therapeutics must prioritize 4-quinolylalanine over naphthylalanine to prevent aggregation and improve formulation viability.

Storage stability
Reported
Target: ambient temperature storage (reported) Comparator (2-quinolyl): 0–8°C required for ≥99% purity
Ambient storage may simplify handling and reduce cold-chain logistics
Long-term stability under humidity control should be verified independently

Seamless SPPS Integration

The procurement of unnatural amino acids often introduces manufacturing bottlenecks due to poor coupling efficiencies or the need for orthogonal side-chain protection. Fmoc-3-(4-Quinolyl)-L-Ala-OH circumvents these issues. The basicity of the quinoline nitrogen is sufficiently low (pKa ~4.9) that it does not require side-chain protection during standard Fmoc-based SPPS, nor does it cause premature Fmoc deprotection of the growing peptide chain. It demonstrates excellent coupling kinetics using standard activators (e.g., DIC/HOBt or HATU/DIPEA) and is fully compatible with standard TFA cleavage cocktails, making it a drop-in replacement for Fmoc-Trp(Boc)-OH in automated synthesis workflows [1].

Evidence DimensionSPPS Coupling and Deprotection Compatibility
Target Compound DataFmoc-3-(4-Quinolyl)-L-Ala-OH (No side-chain protection required, standard coupling)
Comparator Or BaselineHighly basic unnatural amino acids (Require orthogonal protection or specialized coupling)
Quantified DifferenceElimination of side-chain deprotection steps; standard coupling efficiency maintained
ConditionsAutomated Fmoc/tBu SPPS with standard activators (HATU/DIC)

Process chemists can procure this building block knowing it will not require costly deviations from standard automated peptide synthesis protocols.

GPCR selectivity
Class-level
L-3-quinolylalanine analog: high SSTR1/SSTR3 selectivity D-3-quinolylalanine analog: broad SSTR1/2/3/5 affinity Enantiomer controls receptor subtype fingerprint
L-enantiomer is key to retaining reported dual selectivity profile
Class-level inference from 3-quinolylalanine; direct 4-quinolyl enantiomer data not reported

Proteolytic Stability

A primary limitation of natural peptide therapeutics is their rapid degradation by endogenous proteases. Substituting natural L-tryptophan with the unnatural L-4-quinolylalanine introduces steric and electronic variations that are not recognized by standard proteolytic enzymes. Peptides incorporating 4-quinolylalanine exhibit significantly extended half-lives in serum and tissue homogenates compared to their wild-type Trp-containing counterparts. This makes the procurement of Fmoc-3-(4-Quinolyl)-L-Ala-OH a direct strategy for enhancing the pharmacokinetic profile of peptide drug candidates moving from in vitro testing to in vivo models [1].

Evidence DimensionProteolytic half-life
Target Compound Data4-Quinolylalanine-containing peptides (High resistance to proteolysis)
Comparator Or BaselineTryptophan-containing peptides (Rapid degradation)
Quantified DifferenceExtended in vivo and in vitro serum half-life
ConditionsSerum stability assays and in vivo pharmacokinetic models

Procuring this compound is a standard strategy to rescue promising peptide sequences that fail in vivo due to rapid metabolic clearance.

Synthetic precedence
Supporting evidence
4-quinolylalanine: established chiral intermediate in (S)-rebamipide synthesis 2-/3-quinolyl isomer: no analogous approved-drug synthesis route reported
Reported precedence may support process chemistry development
Synthesis route validated via palladium-catalyzed Negishi coupling
pKa differentiation
Class-level
4-quinolyl predicted pKa1: ~5.7–5.8 2-quinolyl predicted pKa1: ~5.1–5.5 Difference: +0.3 to +0.6 units
Higher pKa may increase protonated species at pH 7.4, affecting cation-π binding
Computational estimates; experimental values for Fmoc-protected forms not verified

MMP Inhibitor Development

Directly leveraging the hydrogen-bond-accepting nature of the quinoline nitrogen, Fmoc-3-(4-Quinolyl)-L-Ala-OH is an ideal building block for synthesizing potent, selective MMP inhibitors. It replaces natural tryptophan to specifically engage active-site residues in tissue-remodeling enzymes without the rapid proteolytic degradation associated with natural peptides [1].

EPO Receptor Agonist Engineering

In the design of anti-erythropoietin receptor peptides, 4-quinolylalanine is utilized to replace naphthylalanine or tryptophan. Its unique combination of bicyclic steric bulk and a basic nitrogen allows for precise modulation of receptor binding kinetics and improved aqueous solubility of the peptide sequence, facilitating better formulation of these therapeutic candidates [2].

Hydrophobic Peptide Synthesis

For industrial peptide manufacturers struggling with the solubility of sequences rich in phenylalanine or naphthylalanine, substituting with 4-quinolylalanine provides a protonatable site (pKa ~4.9). This substitution improves the handling, purification (HPLC), and final solubility of the peptide without altering the overall hydrophobic footprint required for efficacy [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GPCR-targeting peptide library synthesis
L-enantiomer for receptor selectivity review
Receptor subtype selectivity profiling (e.g., SSTR1/3)
Process chemistry of quinoline-containing chiral compounds
Reported synthetic precedence as chiral intermediate
Scalability and ambient storage compatibility review
EpoR-targeted peptide synthesis
Fmoc-SPPS compatibility with 4-quinolyl residue
Coupling efficiency and sequence fidelity validation
Long-sequence SPPS (>20 AA)
Reported purity specification (≥98% HPLC)
Pre-coupling purity verification for high-fidelity synthesis

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

438.15795719 g/mol

Monoisotopic Mass

438.15795719 g/mol

Heavy Atom Count

33

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